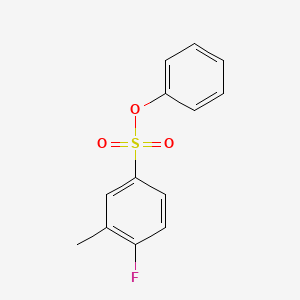

Phenyl 4-fluoro-3-methylbenzenesulfonate

Description

Phenyl 4-fluoro-3-methylbenzenesulfonate (CAS: 794552-45-7) is an aryl sulfonate ester with the molecular formula C₁₆H₁₂FNO₃S and a molecular weight of 317.33 g/mol. Structurally, it consists of a benzenesulfonate group substituted with a fluoro group at the para-position (C4) and a methyl group at the meta-position (C3). The sulfonate ester is linked to an 8-quinolinyl group, distinguishing it from simpler phenyl or benzyl sulfonates .

Properties

Molecular Formula |

C13H11FO3S |

|---|---|

Molecular Weight |

266.286 |

IUPAC Name |

phenyl 4-fluoro-3-methylbenzenesulfonate |

InChI |

InChI=1S/C13H11FO3S/c1-10-9-12(7-8-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

BOJTXCZPYYGLHI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and functional properties of aryl sulfonates are heavily influenced by substituents on the benzene ring and the esterifying group. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Substituents on Benzene | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Phenyl 4-fluoro-3-methylbenzenesulfonate | 794552-45-7 | 4-F, 3-CH₃ | 8-quinolinyl | 317.33 |

| (R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate | 874336-37-5 | 4-CH₃ (Tosylate) | Benzyl amino ester | 445.50 |

| Methyl 4-fluoro-3-(4-methylphenyl)benzoate | 1381944-67-7 | 4-F, 3-(4-CH₃C₆H₄) | Methyl | 244.26 |

| 3-(Acetylamino)phenyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonate | 338414-10-1 | 4-O-(heterocyclic) | 3-acetamidophenyl | 486.85 |

Key Observations:

Substituent Electronic Effects: The fluoro group in this compound is electron-withdrawing, enhancing the sulfonate’s stability and leaving-group ability compared to non-halogenated analogues like tosylates (4-CH₃) .

Ester Group Influence: The 8-quinolinyl group confers aromaticity and planar rigidity, which may improve binding affinity in pharmaceutical applications compared to flexible alkyl esters (e.g., methyl or benzyl) . Tosylates (e.g., 874336-37-5) are widely used in organic synthesis due to their stability, but fluorine substitution in the target compound could offer superior metabolic resistance in drug design .

Fluorine’s electronegativity may improve aqueous solubility compared to fully non-polar substituents .

Stability and Reactivity

- Thermal and Chemical Stability : Fluorine substitution typically enhances thermal stability, making the compound suitable for high-temperature reactions.

- Reactivity : The sulfonate group’s leaving ability is modulated by substituents; fluorine’s electron-withdrawing nature accelerates nucleophilic displacement compared to methyl or methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.